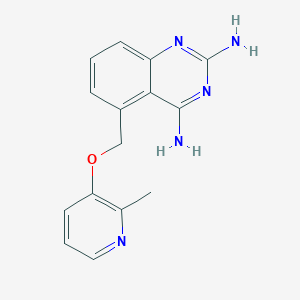
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and quinazoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction.
Synthetic Routes: The synthetic route may include condensation, hydrolysis, and cyclization reactions to form the desired compound.
Chemical Reactions Analysis
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine can be compared with similar compounds such as:
Quinazoline Derivatives: These compounds share a similar quinazoline core structure but differ in their substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Pyrazoloquinolines: These compounds have a pyrazole ring fused to a quinoline ring and exhibit different pharmacological properties.
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-[(2-methylpyridin-3-yl)oxymethyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H15N5O/c1-9-12(6-3-7-18-9)21-8-10-4-2-5-11-13(10)14(16)20-15(17)19-11/h2-7H,8H2,1H3,(H4,16,17,19,20) |
InChI Key |
DQAAUHWZLOHBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2=C3C(=CC=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















